molecular formula C19H23N3O5 B2648581 Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234986-35-6

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2648581
CAS No.: 1234986-35-6
M. Wt: 373.409
InChI Key: ADTLVTDVWXUTNK-UHFFFAOYSA-N
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Description

The compound “Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a phenyl group, a piperidine ring, and a 2,5-dioxopyrrolidin-1-yl group. The exact properties and functions of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the 2,5-dioxopyrrolidin-1-yl group. The exact synthesis process would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a phenyl group, a piperidine ring, and a 2,5-dioxopyrrolidin-1-yl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any additional functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl group, the piperidine ring, and the 2,5-dioxopyrrolidin-1-yl group each have distinct reactivity profiles, and their reactions could involve various mechanisms such as nucleophilic substitution, elimination, or addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate and related compounds have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. These compounds have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes or receptors involved in disease states.

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization

    This compound has been explored in the context of oxindole synthesis using palladium-catalyzed C-H functionalization. This methodological approach represents a significant contribution to medicinal chemistry synthesis, offering a pathway for the development of serine palmitoyl transferase enzyme inhibitors, which have implications in disease treatment (Magano, Kiser, Shine, & Chen, 2014).

  • Analgesic and Neuroleptic Activity

    Derivatives of this compound have been synthesized and evaluated for their analgesic and neuroleptic activity. These studies have highlighted the potential of these compounds in interacting with opioid and dopamine receptors, suggesting their utility in pain management and neurological disorders (Iorio, Reymer, & Frigeni, 1987).

  • Anticonvulsant Activity

    A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides has been synthesized and evaluated for their anticonvulsant activity. These studies provide insights into the therapeutic potential of these compounds in epilepsy management, with some derivatives showing significant protection in animal models of epilepsy (Obniska et al., 2015).

  • Soluble Epoxide Hydrolase Inhibition

    The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase has opened new avenues for research. These compounds have demonstrated robust effects on serum biomarkers, indicating their potential in various disease models (Thalji et al., 2013).

  • Antimycobacterial Activity

    Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in the treatment of tuberculosis. This research underscores the importance of innovative chemical synthesis in addressing global health challenges (Kumar et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological context in which it is used. For example, if this compound is used as a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the conditions under which it is used. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

The future research directions involving this compound could include further studies to determine its properties, potential uses, and safety profile. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

phenyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-16(13-22-17(24)6-7-18(22)25)20-12-14-8-10-21(11-9-14)19(26)27-15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTLVTDVWXUTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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